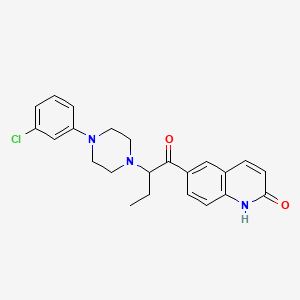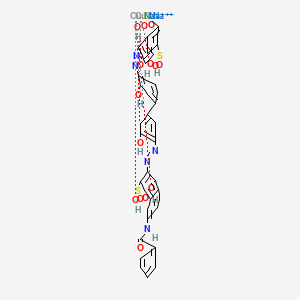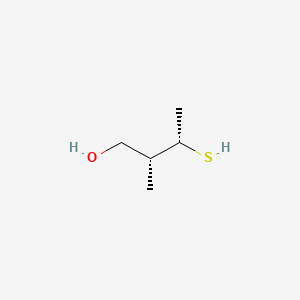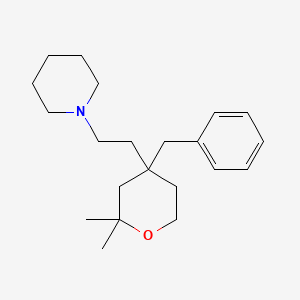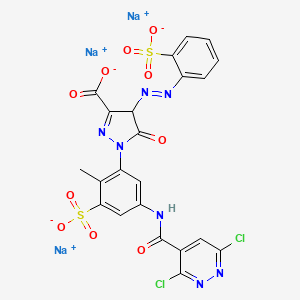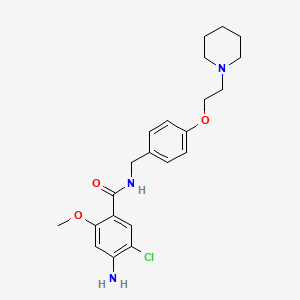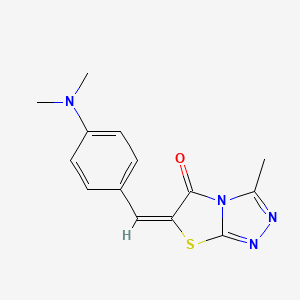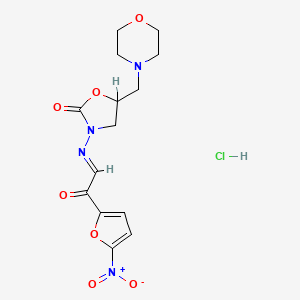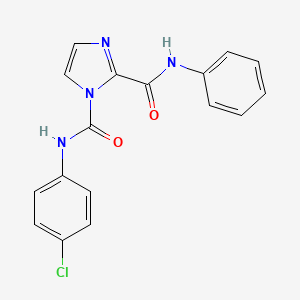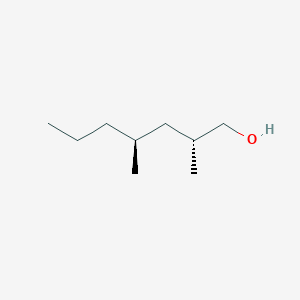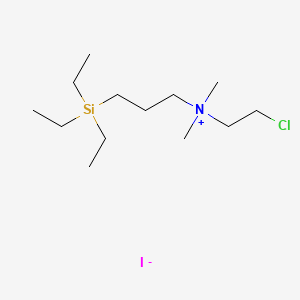
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound with the molecular formula C13H29ClINSi. It is known for its unique structure, which includes a triethylsilyl group, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of (3-(triethylsilyl)propyl)amine with 2-chloroethyl iodide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is typically obtained through crystallization and drying processes.
化学反応の分析
Types of Reactions
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted ammonium compounds with different nucleophiles.
Oxidation: Products include oxides or other oxidized forms of the compound.
Reduction: Products include amines or other reduced forms of the compound.
科学的研究の応用
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
作用機序
The mechanism of action of (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with various molecular targets. The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it useful in antimicrobial and therapeutic applications. The triethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
- (2-Chloroethyl)trimethylammonium iodide
- (2-Chloroethyl)dimethyl(3-(trimethylsilyl)propyl)ammonium iodide
- (2-Chloroethyl)dimethyl(3-(triisopropylsilyl)propyl)ammonium iodide
Uniqueness
(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
84584-77-0 |
|---|---|
分子式 |
C13H31ClINSi |
分子量 |
391.83 g/mol |
IUPAC名 |
2-chloroethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C13H31ClNSi.HI/c1-6-16(7-2,8-3)13-9-11-15(4,5)12-10-14;/h6-13H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
OQCXWUDSSCMYTI-UHFFFAOYSA-M |
正規SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCCl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




